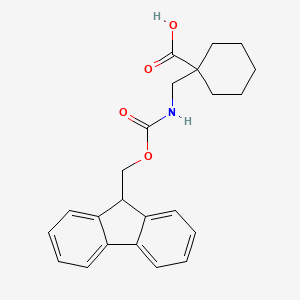

Fmoc-1-aminomethyl-cyclohexane carboxylic acid

Descripción general

Descripción

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a compound used primarily in organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is valuable in the field of medicinal chemistry and biochemistry due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-aminomethyl-cyclohexane carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method is the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the amine group of 1-aminomethyl-cyclohexane carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-1-aminomethyl-cyclohexane carboxylic acid undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide bonds with carboxylic acids or activated esters.

Coupling Reactions: It can be used in peptide coupling reactions with reagents like HATU or EDCI to form peptide bonds.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF.

Coupling: HATU, EDCI, and bases like DIPEA (N,N-diisopropylethylamine).

Major Products Formed

Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

Amides: Formation of amide bonds with various carboxylic acids.

Aplicaciones Científicas De Investigación

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a notable compound in the field of organic chemistry, particularly recognized for its applications in peptide synthesis, drug development, bioconjugation, and material science. This article delves into these applications, supported by comprehensive data and case studies.

Peptide Synthesis

This compound is extensively used as a protective group in solid-phase peptide synthesis. Its ability to protect amino groups allows for the stepwise assembly of peptides while maintaining high specificity and yield. This is crucial in generating complex peptide structures that can serve various biological functions .

Drug Development

The unique structure of this compound facilitates the design of novel pharmaceuticals. It plays a significant role in creating compounds that target specific biological pathways, thereby enhancing therapeutic efficacy. For instance, derivatives of this compound have shown low toxicity and potential use in treating conditions such as inflammation, thrombosis, and cancer .

Bioconjugation

This compound is instrumental in bioconjugation processes where biomolecules like proteins or nucleic acids are attached to surfaces or other molecules. Such applications are vital for developing biosensors and diagnostic tools, enabling improved detection methods in biomedical research .

Material Science

In material science, this compound contributes to synthesizing advanced materials. It aids in creating polymers with tailored properties suitable for coatings and drug delivery systems. The versatility of this compound allows it to be integrated into various materials to enhance their performance and functionality .

Case Study 1: Stability of β-helical Nanostructures

Research published in Nature explored the incorporation of 1-aminocyclohexane carboxylic acid into β-helical protein motifs, demonstrating its ability to stabilize these structures. The study utilized molecular dynamics simulations to assess the conformational stability provided by this amino acid derivative, indicating its potential for designing robust nanostructures in synthetic biology .

Case Study 2: Pharmaceutical Applications

A patent highlights derivatives of this compound demonstrating low toxicity while exhibiting therapeutic effects against chronic diseases such as systemic lupus erythematosus and asthma. The compounds were shown to inhibit platelet aggregation effectively, underscoring their potential as pharmaceutical agents .

Mecanismo De Acción

The mechanism of action of Fmoc-1-aminomethyl-cyclohexane carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. It is removed under basic conditions, revealing the free amine group for further reactions. The stability of the Fmoc group and its ease of removal make it an ideal protecting group in peptide chemistry .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

- Fmoc-2-aminocyclohexane carboxylic acid

- Fmoc-4-aminomethylbenzoic acid

Uniqueness

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is unique due to its cyclohexane ring, which provides rigidity and stability to the molecule. This rigidity can be advantageous in the synthesis of cyclic peptides and other constrained peptide structures. Additionally, the presence of the Fmoc group ensures that the amine group is protected during the synthesis process, allowing for selective deprotection and further functionalization .

Actividad Biológica

Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-AMCHC) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its applications in peptide synthesis and as a ligand in targeted therapies. Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process. This article explores the biological activity of Fmoc-AMCHC, including its synthesis, applications, and relevant research findings.

- Molecular Formula : C23H25NO4

- Molecular Weight : 379.45 g/mol

- CAS Number : 220145-22-2

Synthesis

Fmoc-AMCHC can be synthesized through various methods, often involving the coupling of cyclohexanecarboxylic acid derivatives with Fmoc-protected amines. The synthesis typically yields high purity products suitable for further applications in peptide synthesis.

Biological Activity

1. Applications in Peptide Synthesis

Fmoc-AMCHC is primarily utilized as a building block in SPPS. The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without the risk of side reactions that can occur with other protecting groups. This property is crucial for synthesizing complex peptides that may have therapeutic potential.

2. Ligand Development for Cancer Imaging and Therapy

Recent studies have highlighted the role of Fmoc-AMCHC as a ligand in the development of radiotracers targeting prostate-specific membrane antigen (PSMA). PSMA is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapeutic applications. Research indicates that compounds incorporating Fmoc-AMCHC demonstrate significant binding affinity and specificity towards PSMA, enhancing the effectiveness of diagnostic imaging and potential treatment strategies.

Case Study: PSMA Ligands

In a study focused on novel PSMA ligands, Fmoc-AMCHC was coupled with various chelators to develop radiolabeled compounds for imaging purposes. The results indicated that these ligands exhibited high tumor-to-background ratios in preclinical models, suggesting their potential utility in clinical settings for prostate cancer diagnostics .

Research Findings

A summary of key research findings related to Fmoc-AMCHC is presented in the following table:

Propiedades

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPORARHBOYMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589240 | |

| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220145-22-2 | |

| Record name | 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220145-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.